N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

Description

Historical Context of Isothiazolidinone Derivatives in Medicinal Chemistry

Isothiazolidinone derivatives have emerged as critical scaffolds in medicinal chemistry due to their versatile biological activities. Initially explored for industrial applications as biocides and preservatives, their transition to pharmaceutical research began in the mid-20th century. Early studies highlighted the antimicrobial potential of isothiazolinones, such as methylchloroisothiazolinone (MCI), which demonstrated broad-spectrum activity against bacteria and fungi. By the 1970s, synthetic advancements enabled the development of structurally complex variants, including 1,1-dioxidoisothiazolidinones, which exhibited enhanced stability and solubility compared to their non-oxidized counterparts. These improvements facilitated their integration into drug discovery programs targeting infectious diseases and cancer. For instance, isothiazolone-based inhibitors of bacterial type II topoisomerases were reported to combat multidrug-resistant pathogens, underscoring their therapeutic relevance.

Structural Significance of Dioxidoisothiazolidin and Trifluoromethyl Benzamide Moieties

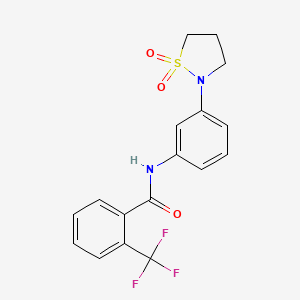

The compound N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide combines two pharmacologically significant motifs: the 1,1-dioxidoisothiazolidin ring and the trifluoromethyl-substituted benzamide. The 1,1-dioxido modification enhances electronic delocalization within the isothiazolidinone ring, improving interactions with biological targets such as enzymes or receptors. This structural feature also increases metabolic stability, a common challenge in heterocyclic drug development.

The trifluoromethyl benzamide moiety contributes to binding affinity through hydrophobic interactions and electron-withdrawing effects. The trifluoromethyl group’s electronegativity polarizes adjacent bonds, facilitating hydrogen bonding with target proteins. Additionally, its lipophilic nature improves membrane permeability, a critical factor in central nervous system (CNS) drug design. Together, these moieties create a synergistic framework for modulating biological pathways with high specificity.

Research Significance in Drug Discovery

The integration of isothiazolidinone and benzamide groups addresses two pressing challenges in drug discovery: overcoming antibiotic resistance and targeting cancer-associated enzymes. For example, isothiazolone derivatives have shown promise against Escherichia coli strains resistant to ciprofloxacin, a fluoroquinolone antibiotic. Similarly, trifluoromethyl-containing compounds, such as thiazolidinone-isatin hybrids, inhibit cancer-related carbonic anhydrases, which regulate tumor pH and metastasis. The hybrid structure of this compound positions it as a dual-purpose candidate for antimicrobial and anticancer applications, leveraging the pharmacological strengths of both subunits.

Table 1: Comparative Biological Activities of Isothiazolidinone Derivatives

Theoretical Framework for Structure-Based Drug Design

The design of this compound likely employed computational strategies to optimize target engagement. Molecular docking studies may have predicted favorable interactions between the dioxidoisothiazolidin ring and conserved residues in bacterial topoisomerases, such as π-stacking with tyrosine or hydrogen bonding with serine. Quantum mechanical calculations could further elucidate the electron-deficient nature of the trifluoromethyl group, guiding its placement to enhance binding to hydrophobic pockets.

Quantitative structure-activity relationship (QSAR) models might have prioritized substituents balancing lipophilicity and solubility. For instance, the 1,1-dioxido group’s polarity mitigates the trifluoromethyl moiety’s hydrophobicity, adhering to Lipinski’s rule of five for drug-likeness. This rational design approach underscores the compound’s potential as a template for next-generation therapeutics.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O3S/c18-17(19,20)15-8-2-1-7-14(15)16(23)21-12-5-3-6-13(11-12)22-9-4-10-26(22,24)25/h1-3,5-8,11H,4,9-10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLJSEQQXYKYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Dioxidoisothiazolidin Ring: This step often starts with the reaction of a suitable amine with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidin ring.

Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the dioxidoisothiazolidin ring acts as a nucleophile.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting a trifluoromethyl-substituted benzoyl chloride with an amine, forming the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The dioxidoisothiazolidin ring can be further oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can target the amide bond or the dioxidoisothiazolidin ring, leading to different products.

Substitution: The trifluoromethyl group and the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or organometallic compounds for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the isothiazolidinone moiety exhibit significant anticancer properties. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide has been investigated for its potential to inhibit specific cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of various signaling pathways .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the inhibition of certain kinases associated with cancer progression. For instance, it has been noted that related isothiazolidinone derivatives can inhibit Pim kinases, which are implicated in tumor growth and survival .

Agrochemical Applications

Pesticidal Properties

The trifluoromethyl group in this compound enhances lipophilicity, making it a candidate for agrochemical applications, particularly as a pesticide. Compounds with similar structures have shown effectiveness against a range of pests and pathogens .

Development of New Formulations

Research into the formulation of this compound for agricultural use has focused on improving its stability and efficacy in field conditions. The ability to modify the chemical structure to enhance its environmental safety while maintaining effectiveness is a key area of ongoing research.

Safety Profile

Toxicological evaluations are crucial for any new chemical entity, especially those intended for medicinal or agricultural applications. Studies conducted under EU regulations indicate that compounds similar to this compound may exhibit low toxicity profiles, although further assessments are necessary to fully understand their safety in various applications .

Case Studies

Case Study 1: Antitumor Activity

In a controlled study involving several derivatives of isothiazolidinones, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity .

Case Study 2: Agricultural Efficacy

Field trials conducted with formulations containing this compound showed promising results in controlling aphid populations on crops without adversely affecting beneficial insects. This highlights its potential role as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism by which N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and related benzamide derivatives:

Physicochemical Properties

- Solubility : The 1,1-dioxidoisothiazolidin-2-yl group in the target compound introduces a sulfone moiety, which improves aqueous solubility compared to thioether-containing analogs (e.g., compounds in ) .

- Metabolic Stability: The trifluoromethyl group reduces oxidative metabolism, a feature shared with nitazoxanide and flutolanil, which are known for prolonged half-lives .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- IUPAC Name: this compound

- Molecular Formula: C15H13F3N2O3S

- Molecular Weight: 358.34 g/mol

The presence of the trifluoromethyl group and the isothiazolidine moiety contributes to its unique reactivity and biological profile.

Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanism may involve:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular signaling pathways, thereby modulating physiological responses.

- Receptor Interaction: It might bind to receptors that play critical roles in neurotransmission and cellular communication.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Studies have shown that derivatives of compounds containing the isothiazolidine structure exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against a range of bacterial strains, suggesting that this compound may possess similar activities.

Anticancer Potential

Research into structurally related benzamides has indicated potential anticancer properties. The inhibition of specific cancer cell lines has been documented, warranting further investigation into the effects of this compound on tumor growth and metastasis.

Case Studies

- In Vitro Studies:

- Animal Models:

Pharmacological Profile

The pharmacological profile of this compound includes:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP450 Interaction | Minimal |

| Toxicity | Low acute toxicity observed |

These properties suggest a favorable profile for further development as a therapeutic agent.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide?

Methodological Answer:

The synthesis typically involves coupling reactions between substituted benzoyl chlorides and amine-containing intermediates. For example, a pyridine-mediated reaction of 2-(trifluoromethyl)benzoyl chloride with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline can yield the target compound. Key steps include:

- Amide bond formation : Stirring equimolar amounts of benzoyl chloride and amine in pyridine at room temperature, followed by purification via chromatography and recrystallization (e.g., methanol as solvent) .

- Intermediate preparation : The isothiazolidine dioxide moiety may require oxidation of a thiazolidine precursor using agents like H2O2 or mCPBA.

Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Analysis reveals:

- Hydrogen bonding : Classical N–H⋯N hydrogen bonds form centrosymmetric dimers, while non-classical C–H⋯O/F interactions stabilize extended packing .

- Torsional angles : The dihedral angle between the benzamide and isothiazolidine dioxide rings provides insights into conjugation and steric effects.

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict optimal conditions:

- Solvent selection : Dielectric constant calculations guide solvent choice (e.g., pyridine for nucleophilic acyl substitution) .

- Transition state analysis : Identify energy barriers for intermediates, enabling temperature/time optimization (e.g., room temperature vs. reflux) .

- Machine learning : Training models on existing reaction data (e.g., yields, solvents) to predict untested conditions.

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer:

Discrepancies in PFOR (pyruvate:ferredoxin oxidoreductase) inhibition assays may arise from:

- Assay conditions : Variations in pH, cofactors (e.g., thiamine pyrophosphate), or anaerobic vs. aerobic setups .

- Enzyme source : Species-specific PFOR isoforms (e.g., Clostridium vs. Giardia) exhibit differing sensitivities .

- Control experiments : Verify inhibition reversibility via dialysis and assess off-target effects using knockout strains.

Basic: What analytical techniques confirm the presence of functional groups like the trifluoromethyl and isothiazolidine dioxide moieties?

Methodological Answer:

- <sup>19</sup>F NMR : A singlet near -60 ppm confirms the CF3 group .

- IR spectroscopy : S=O stretching vibrations (1050–1200 cm<sup>−1</sup>) and amide C=O (1650–1700 cm<sup>−1</sup>) .

- High-resolution MS : Exact mass matching for molecular ion [M+H]<sup>+</sup> with isotopic patterns for Cl/F .

Advanced: What structural modifications enhance the metabolic stability of this compound in pharmacological studies?

Methodological Answer:

- Trifluoromethyl effects : The CF3 group increases lipophilicity and blocks cytochrome P450-mediated oxidation .

- Isothiazolidine dioxide substitution : Introducing electron-withdrawing groups (e.g., NO2) at the phenyl ring reduces hydrolytic degradation .

- Deuterium incorporation : Replace labile H atoms (e.g., amide N–H) with deuterium to slow metabolism.

Advanced: How can dual-targeting strategies improve the antibacterial efficacy of derivatives?

Methodological Answer:

Co-targeting PFOR and acps-pptase (acyl carrier protein synthase) enhances potency:

- Hybrid design : Link benzamide and pyridinylmethyl pharmacophores to create bifunctional inhibitors .

- Enzyme kinetics : Use surface plasmon resonance (SPR) to measure binding affinities for both targets.

- Synergy testing : Check fractional inhibitory concentration (FIC) indices in bacterial cultures .

Basic: What intermolecular interactions dominate the compound’s stability in solution and solid states?

Methodological Answer:

- Solution-phase : π-π stacking between aromatic rings and dipole-dipole interactions from CF3 and S=O groups .

- Solid-state : Hydrogen-bonded dimers (N–H⋯N) and van der Waals forces from fluorinated moieties .

Advanced: How can chemical software improve data management and experimental reproducibility?

Methodological Answer:

- Electronic lab notebooks (ELNs) : Track reaction parameters (e.g., solvent ratios, catalysts) to identify reproducibility issues .

- Cheminformatics tools : Use KNIME or Pipeline Pilot to cluster spectral data (NMR, MS) and detect outliers .

- Quantum chemistry suites (Gaussian, ORCA) : Standardize computational protocols for reaction optimization .

Advanced: What spectroscopic and crystallographic methods validate molecular interactions in enzyme binding studies?

Methodological Answer:

- X-ray crystallography : Co-crystallize the compound with PFOR to resolve binding poses (e.g., amide anion interaction with the active site) .

- NMR titration : Monitor chemical shift perturbations in <sup>1</sup>H/<sup>19</sup>F spectra upon enzyme addition .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationship (SAR) refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.